molecular formula C22H26N4O2 B2531342 N-cyclohexyl-N-methyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide CAS No. 1260995-96-7

N-cyclohexyl-N-methyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide

Cat. No.: B2531342
CAS No.: 1260995-96-7
M. Wt: 378.476
InChI Key: OULZVGBVTNRMOI-UHFFFAOYSA-N
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Description

N-cyclohexyl-N-methyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a heterocyclic acetamide derivative characterized by a complex structure combining a pyrrole core, a 1,2,4-oxadiazole ring, and a substituted phenyl group. The molecule features:

  • 1H-pyrrole moiety: A five-membered aromatic ring with nitrogen at position 1, often associated with π-π stacking interactions in biological targets.
  • 1,2,4-oxadiazole-5-yl group: A heterocycle known for hydrogen-bonding capabilities and metabolic resistance due to its electron-deficient nature.
  • 4-methylphenyl substituent: Enhances hydrophobic interactions and modulates electronic properties of the oxadiazole ring.

Properties

IUPAC Name

N-cyclohexyl-N-methyl-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O2/c1-16-10-12-17(13-11-16)21-23-22(28-24-21)19-9-6-14-26(19)15-20(27)25(2)18-7-4-3-5-8-18/h6,9-14,18H,3-5,7-8,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OULZVGBVTNRMOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN3CC(=O)N(C)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclohexyl-N-methyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a cyclohexyl group, a methyl group, and an oxadiazole moiety. The oxadiazole ring is known for its diverse biological activities, making it a significant component of the compound's pharmacological profile.

Biological Activity Overview

Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit a wide range of biological activities, including:

  • Anticancer
  • Anti-inflammatory
  • Antimicrobial
  • Anticonvulsant
  • Analgesic

These activities are attributed to their ability to interact with various biological targets.

Anticancer Activity

Studies have demonstrated that derivatives of 1,2,4-oxadiazole possess significant anticancer properties. For instance, a recent study reported that certain oxadiazole derivatives exhibited IC50 values against various cancer cell lines ranging from 1.61 µg/mL to 92.4 µM .

Table 1: Anticancer Activity of Related Compounds

Compound NameIC50 (µg/mL)Cancer Type
Compound A1.61Bcl-2 Jurkat Cells
Compound B92.4Various Cancer Cell Lines
N-cyclohexyl-N-methyl...TBDTBD

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Inhibition of Enzymes : The compound has shown inhibitory activity against various enzymes such as Histone Deacetylases (HDACs) and Carbonic Anhydrases (CA), which play critical roles in cancer progression and inflammation .
  • Cytotoxicity : In vitro studies indicate that the compound exhibits cytotoxic effects on both tumor and non-tumor cell lines, suggesting a potential for selective targeting in cancer therapy .
  • Receptor Interaction : It may also interact with specific receptors involved in cell signaling pathways related to cancer proliferation and apoptosis.

Anti-inflammatory Activity

The anti-inflammatory potential of the compound has been highlighted in studies focusing on its effects on COX enzymes. Compounds with oxadiazole structures typically exhibit inhibition of cyclooxygenases (COX-1 and COX-2), which are crucial in mediating inflammatory responses .

Case Studies

Case Study 1 : A study published in Journal of Medicinal Chemistry explored the synthesis of various oxadiazole derivatives and their biological evaluation. Among these, N-cyclohexyl-N-methyl derivative showed promising results in reducing tumor growth in xenograft models .

Case Study 2 : Another investigation assessed the neuroprotective effects of oxadiazole derivatives in models of neurodegenerative diseases. The findings indicated that these compounds could modulate metabotropic glutamate receptors, providing insights into their therapeutic potential for conditions like stroke and epilepsy .

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure that includes a cyclohexyl group, a pyrrole moiety, and an oxadiazole ring. Its molecular formula is C19H24N4OC_{19}H_{24}N_{4}O, and it has a molecular weight of approximately 320.43 g/mol. The presence of these functional groups contributes to its biological activity.

Anticancer Applications

Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, research has shown that derivatives containing oxadiazole and pyrrole structures exhibit significant cytotoxic effects against various cancer cell lines. In particular:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways associated with cell death.
  • Case Studies : In vitro studies have demonstrated that modifications in the oxadiazole ring enhance the anticancer activity against breast cancer cells (MDA-MB-231) and lung cancer cells (A549) with IC50 values indicating potent efficacy .

Anti-inflammatory Properties

N-cyclohexyl-N-methyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide has also been investigated for its anti-inflammatory properties:

  • Inhibition of Enzymes : It has been suggested that this compound can inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing inflammation.
  • Molecular Docking Studies : Computational approaches have indicated favorable binding interactions with these enzymes, suggesting that further optimization could lead to more potent anti-inflammatory agents .

Neuropharmacological Applications

The neuropharmacological potential of this compound is another area of active investigation:

  • Cognitive Enhancement : Some studies suggest that compounds with similar structures may enhance cognitive function by modulating neurotransmitter systems.
  • Case Studies : Animal models have shown positive results in memory retention tests when treated with similar oxadiazole derivatives, indicating potential applications in treating neurodegenerative diseases .

Summary Table of Applications

Application AreaKey FindingsReferences
AnticancerInduces apoptosis in cancer cells; effective against MDA-MB-231 and A549 ,
Anti-inflammatoryInhibits COX and LOX enzymes; reduces inflammation ,
NeuropharmacologyPotential cognitive enhancement; positive effects on memory retention ,

Comparison with Similar Compounds

N-cyclopentyl-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide ()

  • Key Difference : Cyclopentyl group replaces the N-cyclohexyl-N-methyl moiety.
  • Cyclopentyl’s smaller ring size may alter binding pocket compatibility in biological targets.
Parameter Target Compound Cyclopentyl Analog ()
Backbone Substituent N-cyclohexyl-N-methyl N-cyclopentyl
Lipophilicity (Predicted) Higher (bulky cyclohexyl + methyl) Moderate (smaller cyclopentyl)
Synthetic Accessibility Likely more complex due to dual substitution Simpler mono-substitution

Heterocyclic Core Modifications

N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide ()

  • Key Difference : 1,2,3-triazole replaces pyrrole, and naphthalene substitutes 4-methylphenyl.
  • Impact: 1,2,3-Triazole’s stronger dipole moment may enhance hydrogen bonding with targets .

2-{5-Amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chlorobenzyl)acetamide ()

  • Key Differences :
    • Pyrazole replaces pyrrole.
    • Methoxy group on phenyl enhances electron-donating effects vs. methyl in the target compound.
    • Methylsulfanyl group introduces sulfur-based hydrophobicity.
  • Impact :
    • Pyrazole’s dual nitrogen atoms may improve binding to metal ions or polar residues .
    • Methoxy group could increase oxidative stability compared to methyl.
Parameter Target Compound Triazole Analog () Pyrazole Analog ()
Heterocycle Pyrrole 1,2,3-Triazole Pyrazole
Aromatic Substituent 4-Methylphenyl Naphthalene 4-Methoxyphenyl
Electronic Effects Moderate electron-donating (methyl) Strong π-π interactions (naphthalene) Electron-donating (methoxy)
Hydrogen-Bonding Capacity Limited (pyrrole N-H) High (triazole N atoms) Moderate (pyrazole N-H)

Functional Group Comparisons

Hydroxyacetamide Derivatives ()

  • Key Difference : Hydroxyl group replaces the pyrrole-oxadiazole system.
  • Hydroxyl group may serve as a metabolic soft spot, shortening half-life compared to the target compound .

Data Table: Comparative Analysis of Key Analogs

Compound Core Heterocycle Aromatic Group Key Substituent Potential Applications Reference
Target Compound Pyrrole 4-Methylphenyl N-cyclohexyl-N-methyl Enzyme inhibition, CNS targets -
N-cyclopentyl-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide Pyrrole 4-Methylphenyl N-cyclopentyl Anticancer, antimicrobial
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide 1,2,3-Triazole Naphthalene 4-Chlorophenyl Kinase inhibition
2-{5-Amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chlorobenzyl)acetamide Pyrazole 4-Methoxyphenyl Methylsulfanyl, 2-chlorobenzyl Antiproliferative agents

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